molecular formula C20H18N4OS B12167333 N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B12167333
M. Wt: 362.4 g/mol
InChI Key: GIUQZZOZRXVRJC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both benzimidazole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H18N4OS/c1-13-22-19(17(26-13)11-14-7-3-2-4-8-14)20(25)21-12-18-23-15-9-5-6-10-16(15)24-18/h2-10H,11-12H2,1H3,(H,21,25)(H,23,24)

InChI Key

GIUQZZOZRXVRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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